

4-(Trifluoromethyl)benzamidine Hydrochloride: A Technical Guide to Solubility and Stability

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Compound of Interest

Compound Name: 4-(Trifluoromethyl)benzamidine hydrochloride

Cat. No.: B1353885

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to determine the solubility and stability of **4-(Trifluoromethyl)benzamidine hydrochloride**. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on establishing robust experimental protocols based on international guidelines. By following these procedures, researchers can generate reliable data to support drug discovery and development activities.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and dissolution rate. Understanding the solubility of **4-(Trifluoromethyl)benzamidine hydrochloride** in various media is essential for formulation development.

Data Presentation: Solubility

The following table should be used to summarize the experimentally determined solubility data for **4-(Trifluoromethyl)benzamidine hydrochloride**.

Solvent System	Temperature (°C)	Solubility (mg/mL)	Method	Observations
Purified Water	25 ± 2		Shake-Flask	
Purified Water	37 ± 2		Shake-Flask	
0.1 N HCl (pH 1.2)	37 ± 2		Shake-Flask	
Acetate Buffer (pH 4.5)	37 ± 2		Shake-Flask	
Phosphate Buffer (pH 6.8)	37 ± 2		Shake-Flask	
Phosphate Buffer (pH 7.4)	37 ± 2		Shake-Flask	
Ethanol	25 ± 2		Shake-Flask	
Methanol	25 ± 2		Shake-Flask	
Dimethyl Sulfoxide (DMSO)	25 ± 2		Shake-Flask	
Polyethylene Glycol 400 (PEG 400)	25 ± 2		Shake-Flask	
Propylene Glycol	25 ± 2		Shake-Flask	

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of **4-(Trifluoromethyl)benzamidine hydrochloride** in various solvents.

Materials:

- **4-(Trifluoromethyl)benzamidine hydrochloride**
- Selected solvents (as per Table 1)
- Scintillation vials or glass flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 µm PVDF or PTFE)
- Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

- Add an excess amount of **4-(Trifluoromethyl)benzamidine hydrochloride** to a vial containing a known volume of the selected solvent. The excess solid should be visually apparent.
- Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).
- Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established by sampling at various time points (e.g., 24, 48, and 72 hours) and confirming that the concentration of the solute in the solution is no longer increasing.
- After equilibration, allow the vials to stand to let the undissolved solid settle.
- Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved particles.
- Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
- Quantify the concentration of **4-(Trifluoromethyl)benzamidine hydrochloride** in the diluted filtrate using a validated analytical method.

- Perform the experiment in triplicate for each solvent and temperature combination.

Stability Profile

Stability testing is crucial to determine how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[\[1\]](#) The International Council for Harmonisation (ICH) provides comprehensive guidelines for stability testing.[\[2\]](#)[\[3\]](#)

Data Presentation: Stability

The results of the stability studies should be documented in the following tables.

Table 2.1: Forced Degradation Study Results

Stress Condition	Time (hours/days)	Assay (% Remaining)	Appearance of Degradation Products (e.g., HPLC Peak Area %)	Observations
0.1 N HCl (aq), 60 °C				
0.1 N NaOH (aq), 60 °C				
3% H ₂ O ₂ (aq), RT				
Thermal (80 °C, dry heat)				
Photostability (ICH Q1B)				

Table 2.2: Long-Term and Accelerated Stability Study Results

Storage Condition	Time Point (months)	Assay (%)	Purity/Impurities (%)	Appearance	Other Parameters
25 °C ± 2 °C / 60% RH ± 5% RH	0, 3, 6, 9, 12, 18, 24, 36				
40 °C ± 2 °C / 75% RH ± 5% RH	0, 3, 6				

Experimental Protocols: Stability Testing

2.2.1. Forced Degradation (Stress Testing)

Forced degradation studies are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[\[4\]](#)

Objective: To evaluate the stability of **4-(Trifluoromethyl)benzamidine hydrochloride** under various stress conditions.

Procedure:

- Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60 °C.
- Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60 °C.
- Oxidation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature.
- Thermal Degradation: Expose the solid compound to dry heat at 80 °C.
- Photostability: Expose the solid compound and its solution to light according to ICH Q1B guidelines. A dark control should be maintained for comparison.[\[4\]](#)

Samples should be analyzed at appropriate time points to determine the extent of degradation. The goal is to achieve 5-20% degradation to enable the identification of degradation products.

2.2.2. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under defined storage conditions.[1][4]

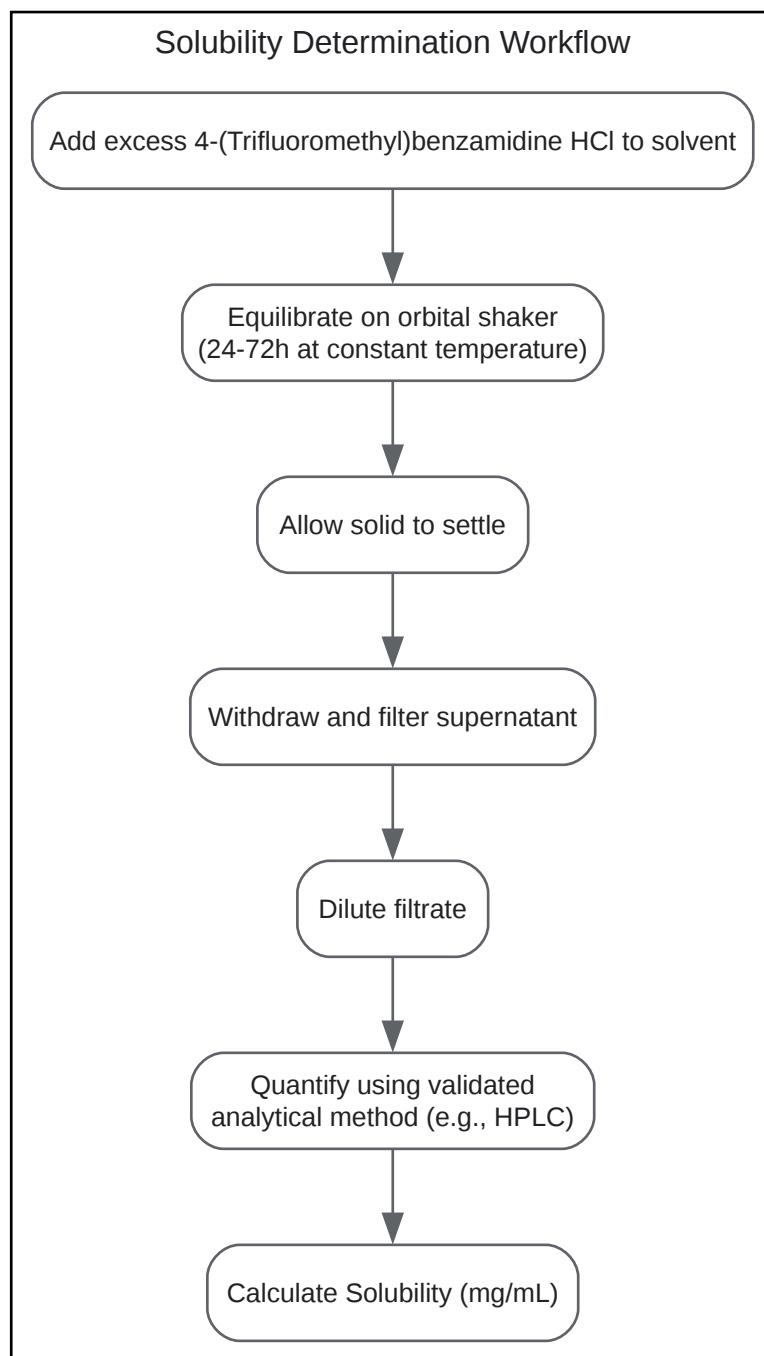
Objective: To evaluate the stability of **4-(Trifluoromethyl)benzamidine hydrochloride** under ICH-recommended long-term and accelerated storage conditions.

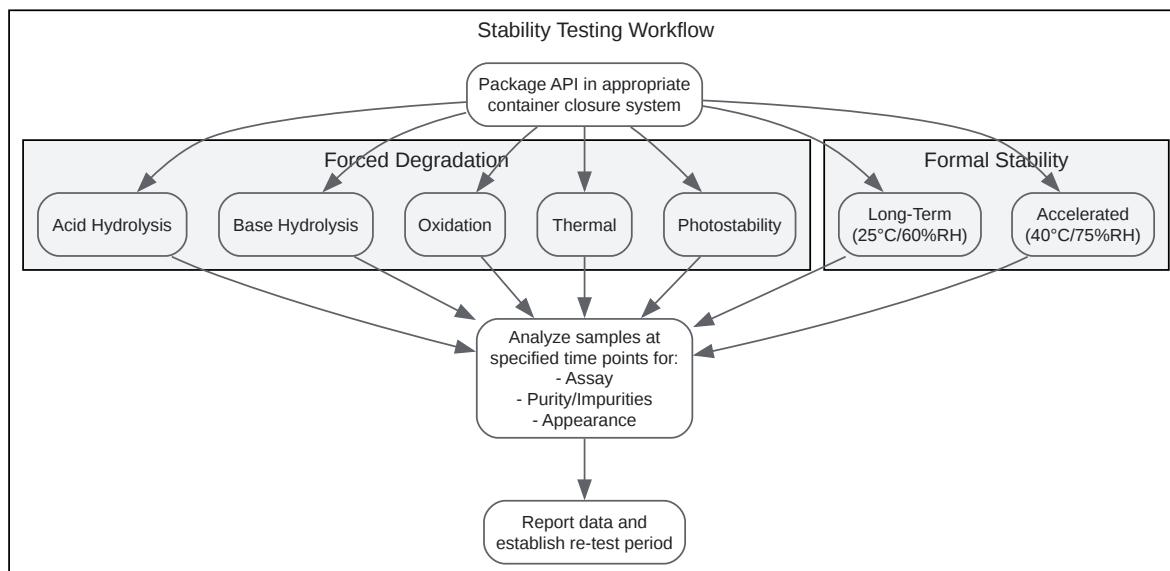
Procedure:

- Package the **4-(Trifluoromethyl)benzamidine hydrochloride** in a container closure system that simulates the proposed packaging for storage and distribution.[4]
- Place the samples in stability chambers maintained at the following conditions:
 - Long-term: $25\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH
 - Accelerated: $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH
- Withdraw samples at the time points specified in Table 2.2.
- Analyze the samples for the following attributes (as appropriate):
 - Appearance (visual inspection)
 - Assay and Purity (using a stability-indicating HPLC method)
 - Water content (by Karl Fischer titration)
 - Physical properties (e.g., melting point, particle size)

Visualizations

The following diagrams illustrate the workflows for determining the solubility and stability of **4-(Trifluoromethyl)benzamidine hydrochloride**.





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